![molecular formula C39H40ClN3O6 B2638325 7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one CAS No. 2470438-67-4](/img/structure/B2638325.png)

7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

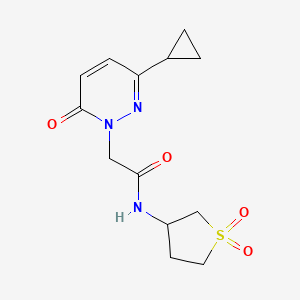

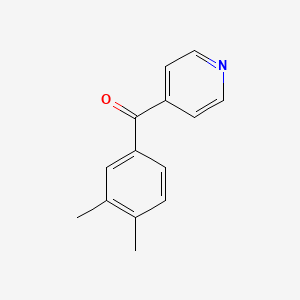

The compound “7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” is a chemical compound with the molecular formula C26H27ClN2O4 and a molecular weight of 466.96 . It falls under the category of impurities, metabolites, pharmaceutical standards, and fine chemicals .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This core is substituted with various groups, including a chlorobutoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 466.96 and a molecular formula of C26H27ClN2O4 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available in the retrieved data .Scientific Research Applications

Antioxidant Efficiency in Lubricating Greases Compounds related to the specified quinolinone derivative have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These compounds have shown potential in reducing the total acid number and oxygen pressure drop in lubricating greases, indicating their effectiveness as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Synthetic Routes and Characterization Research on quinoline and quinolinone derivatives includes detailed synthetic routes and characterization, exploring their structure and potential applications. For example, studies have involved the synthesis of novel quinolin-2-one derivatives and their characterization, which could serve as a basis for further exploration of the specific compound (Tkachev et al., 2012).

Anticancer and Anti-inflammatory Properties Some quinolinone derivatives have been synthesized with the aim of exploring their anticancer and anti-inflammatory properties. These compounds have shown promising results in inhibiting certain cellular mechanisms that could be relevant for the development of new therapeutic agents (Kumar et al., 2018).

Antimicrobial Activity Quinolinone derivatives have also been evaluated for their antimicrobial activity, indicating their potential as lead compounds for the development of new antimicrobial agents. This research direction highlights the versatility of quinolinone derivatives in addressing various microbial threats (Hassanin & Ibrahim, 2012).

Cytotoxicity and Cancer Research The cytotoxic effects of quinolinone derivatives on various cancer cell lines have been a significant area of research. These studies contribute to understanding the compound's mechanism of action and its potential utility in cancer treatment strategies (Zhang et al., 2007).

properties

IUPAC Name |

7-[4-[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40ClN3O6/c40-19-1-4-22-48-32-14-8-29-11-17-39(46)43(35(29)26-32)21-3-6-24-49-33-15-9-30-12-18-38(45)42(36(30)27-33)20-2-5-23-47-31-13-7-28-10-16-37(44)41-34(28)25-31/h7-18,25-27H,1-6,19-24H2,(H,41,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSZPUWPKGSHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCN5C(=O)C=CC6=C5C=C(C=C6)OCCCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

![(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2638258.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)

![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)